molecular formula C10H19Br B8311135 1-Isopropyl-2-bromo-4-methylcyclohexane

1-Isopropyl-2-bromo-4-methylcyclohexane

Cat. No. B8311135
M. Wt: 219.16 g/mol
InChI Key: MPVONIMKFUZRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036951

Procedure details

One-tenth mol of an alkali metal salt of para-aminosalicylic acid as for example, sodium-p-aminosalicylate, potassium-p-aminosalicylate or lithium-p-aminosalicylate, is dissolved in 300 ml. of alcohol and to this is added exactly one-tenth mol of a menthyl halogen salt as for example, methyl chloride, menthyl bromide or menthyl iodide. The mixture is stirred and 0.5 gms. of freshly precipitated silver hydroxide is added as a catalyst. The mixture is warmed to 50° C. for a period of at least two hours, cooled to room temperature and filtered. The filtrate is set aside to crystallize in an ice-chest and menthyl-para-aminosalicylate is obtained as a white crystalline substance melting at 187° C. to 189° C. The compound is insoluble in water but soluble in alcohol, benzene and chloroform.
[Compound]
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
lithium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
menthyl halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[Na].NC1C=C(O)C(=CC=1)C([O-])=O.[K].NC1C=C(O)C(=CC=1)C([O-])=O.[Li].NC1C=C(O)C(=CC=1)C([O-])=O.CCl.[CH:50]1([CH3:60])[CH2:55][CH2:54][CH:53]([CH:56]([CH3:58])[CH3:57])[CH:52](Br)[CH2:51]1.C1(C)CCC(C(C)C)C(I)C1>[OH-].[Ag+]>[CH:50]1([CH3:60])[CH2:55][CH2:54][CH:53]([CH:56]([CH3:58])[CH3:57])[CH:52]([O:7][C:6](=[O:8])[C:5]2[C:4](=[CH:3][C:2]([NH2:1])=[CH:10][CH:9]=2)[OH:11])[CH2:51]1 |f:1.2,3.4,5.6,10.11,^1:11,23,35|

Inputs

Step One
Name
alkali metal salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Ag+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1)O
Step Four
Name
sodium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].NC=1C=C(C(C(=O)[O-])=CC1)O
Step Five
Name
potassium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K].NC=1C=C(C(C(=O)[O-])=CC1)O
Step Six
Name
lithium p-aminosalicylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li].NC=1C=C(C(C(=O)[O-])=CC1)O
Step Seven
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
menthyl halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)Br)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)I)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to crystallize in an ice-chest

Outcomes

Product
Name
Type
product
Smiles
C1(CC(C(CC1)C(C)C)OC(C=1C(O)=CC(=CC1)N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.